molecular formula C12H7BrClN3 B1276443 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile CAS No. 338405-54-2

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

Cat. No.: B1276443
CAS No.: 338405-54-2
M. Wt: 308.56 g/mol
InChI Key: ONAWCCQCISRDPI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that features both bromophenyl and chloropyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.

    Formation of the chloropyridazinyl intermediate: This might involve chlorination of a pyridazine precursor.

    Coupling reaction: The final step would involve coupling the two intermediates under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine and chlorine atoms could be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could yield an amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Potential use as a scaffold for developing new pharmaceuticals.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Materials Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanone
  • 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanol

Uniqueness

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of bromophenyl and chloropyridazinyl groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWCCQCISRDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423354
Record name 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338405-54-2
Record name 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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